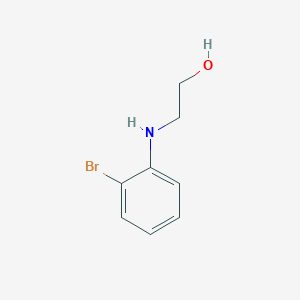

2-(2-Bromo-phenylamino)-ethanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(2-Bromo-phenylamino)-ethanol is a compound that can be involved in various chemical reactions and has potential applications in the synthesis of complex molecules. While the specific compound is not directly mentioned in the provided papers, related compounds and reactions are discussed, which can give insights into the chemistry of similar bromo-phenylamino alcohols.

Synthesis Analysis

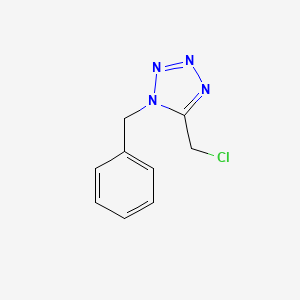

The synthesis of related compounds involves cascade reactions and copper-catalyzed processes. For instance, o-bromobenzyl alcohol, which shares a bromo-phenyl motif with our compound of interest, is used as an annulating reagent in the synthesis of polycyclic aromatic hydrocarbons through a palladium-catalyzed reaction . Similarly, 2-(phenylamino)ethanols have been reacted with 3-diazoindolin-2-imines under copper catalysis to produce chiral spiro[indoline-3,2'-oxazolidin]-2-imines . These methods suggest potential synthetic routes that could be adapted for the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of related compounds is often characterized by spectroscopic methods, elemental analysis, and sometimes by crystallography. For example, the structure of a bis[2-(2-aminoethylamino)ethanol]copper(II) complex was confirmed by spectroscopic methods and other analyses . The absolute configuration of a related compound, 1-[(4-(Bromomethyl)phenyl]-2-(prop-2-yn-1-yloxy)ethanol, was determined using chiral ligands and zinc metal . These studies provide a framework for analyzing the molecular structure of this compound.

Chemical Reactions Analysis

The chemical reactivity of bromo-phenyl compounds can vary with the reaction conditions. For example, the photochemistry of 2,2,2-tribromoethyl-(2'-phenylacetate) depends on the solvent, leading to products with reduced C-Br bonds or the formation of ester derivatives . This indicates that this compound could also exhibit diverse reactivity depending on the reaction environment.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied in various contexts. The bis[2-(2-aminoethylamino)ethanol]copper(II) complex exhibits semiconductor behavior and gas sensing properties for certain volatile organic compounds . The enantioseparation of 1-(p-bromophenyl)ethanol by crystallization with permethylated β-cyclodextrin demonstrates the chiral recognition capabilities of host-guest complexes . These findings suggest that this compound may also have interesting physical and chemical properties worthy of investigation.

科学的研究の応用

Enantioselective Synthesis

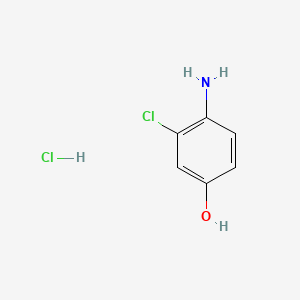

- 1-(4-Amino-3-chloro-5-cyanophenyl)-2-bromo-1-ethanol, a related compound, demonstrates significant enantioselectivity in lipase-catalyzed alcoholysis, hydrolysis, and acylation. This compound is an intermediate in synthesizing new adrenergic agents (Conde, Fierros, Rodríguez-Franco, & Puig, 1998).

Chemiluminescence Studies

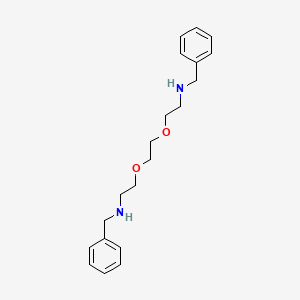

- Research on 2-(Dibutylamino)ethanol, a compound with structural similarities, has shown its effectiveness as a coreactant in electrochemiluminescence (ECL) studies, particularly in enhancing the ECL emission intensity of specific luminophores (Parveen, Zhang, Yuan, Hu, Gilani, Rehman, & Xu, 2013).

Controlled Release of Bioactives

- The development of chitosan films incorporating 2-phenyl ethanol (a structurally similar compound) with cyclodextrins has been explored for controlled release of bioactives. This method addresses the challenges of volatility and stability of 2-phenyl ethanol (Zarandona, Barba, Guerrero, Caba, & Maté, 2020).

作用機序

Target of Action

Brominated phenyl compounds are often used in organic synthesis and may interact with various biological targets depending on their specific structure and functional groups .

Mode of Action

Brominated compounds often act as electrophiles in biochemical reactions, reacting with nucleophilic sites in biological molecules . The bromine atom can be displaced by a nucleophile, such as an amino group, in a substitution reaction .

Biochemical Pathways

Brominated phenyl compounds can participate in various chemical reactions, potentially affecting multiple biochemical pathways depending on their specific structure and functional groups .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(2-Bromo-phenylamino)-ethanol . Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s reactivity and stability .

特性

IUPAC Name |

2-(2-bromoanilino)ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO/c9-7-3-1-2-4-8(7)10-5-6-11/h1-4,10-11H,5-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFAZPFCJTBVZLC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NCCO)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90502922 |

Source

|

| Record name | 2-(2-Bromoanilino)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90502922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

87762-20-7 |

Source

|

| Record name | 2-(2-Bromoanilino)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90502922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{1-Azabicyclo[2.2.2]octan-3-yl}methanamine](/img/structure/B1280166.png)